molecular formula C9H12N4O2S B11779226 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11779226
M. Wt: 240.28 g/mol
InChI Key: DVYDDOUWMOINNG-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable sulfonamide derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and hypertension.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.

    1,2,3-Benzothiadiazine 1,1-dioxide: Explored for its potential as an aldose reductase inhibitor.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its antimicrobial and anticancer activities.

Uniqueness

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide stands out due to its unique structure, which combines the properties of pyridine and thiadiazine rings

Properties

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

1-(7-methyl-1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-yl)ethanamine

InChI

InChI=1S/C9H12N4O2S/c1-5-3-7-9(11-4-5)12-8(6(2)10)13-16(7,14)15/h3-4,6H,10H2,1-2H3,(H,11,12,13)

InChI Key

DVYDDOUWMOINNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=NS2(=O)=O)C(C)N)N=C1

Origin of Product

United States

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